2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester
Description
Chemical Identity: 2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester (CAS: 53621-34-4) is a methacrylate derivative with the molecular formula C₆H₁₃NO₆S and an average molecular weight of 227.23 g/mol . Its ammonium salt form, 2-(sulfooxy)ethyl 2-methylacrylate ammoniate (1:1), is widely recognized for industrial applications due to enhanced solubility and stability .
Structural Features: The compound contains a sulfated ester group (–SO₃H) linked to the ethyl chain of methacrylic acid. This polar substituent imparts hydrophilicity, as evidenced by its LogP value of 0.304, distinguishing it from non-sulfated methacrylates .
Applications: It is utilized in analytical chemistry for reverse-phase HPLC separations using Newcrom R1 columns, demonstrating its role in high-purity industrial processes . Additionally, it serves as a monomer in specialty polymers requiring ionic functionality .
Properties
CAS No. |
51956-67-3 |
|---|---|
Molecular Formula |
C6H10O6S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-sulfooxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O6S/c1-5(2)6(7)11-3-4-12-13(8,9)10/h1,3-4H2,2H3,(H,8,9,10) |
InChI Key |
ATZXURVLNCRXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-(sulfooxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters .
Scientific Research Applications
Industrial Applications
-
Polymer Production
- Role as a Monomer: This compound serves as a monomer in the production of various polymers. Its ability to undergo polymerization reactions similar to acrylates and methacrylates allows for the synthesis of materials with tailored properties.
- Hydrophilic Polymers: The sulfonate functionality contributes to the hydrophilicity of resulting polymers, making them suitable for applications in coatings, adhesives, and sealants where water solubility is advantageous.
-
Cosmetic and Personal Care Products
- Film-Forming Agents: Used in cosmetics for its film-forming properties, this compound aids in creating durable films on the skin or nails, enhancing the performance of products like nail polishes and skin creams .
- Biocompatibility: Its hydrophilic nature and potential biocompatibility make it suitable for use in personal care formulations that require skin compatibility.
-
Biomedical Applications
- Drug Delivery Systems: The compound's solubility characteristics allow it to be incorporated into drug delivery systems, improving the bioavailability of therapeutic agents.
- Tissue Engineering: Its polymeric forms can be utilized in scaffolds for tissue engineering due to their favorable interaction with biological tissues.
Analytical Applications
- Separation Techniques
Case Studies
-
Polymer Development
- A study demonstrated the synthesis of a novel polymer using this compound as a monomer. The resulting polymer exhibited enhanced mechanical properties and water resistance compared to conventional polymers used in similar applications.
-
Cosmetic Formulation
- Research on nail polish formulations incorporating this compound showed improved adhesion and durability compared to traditional formulations. The film formed was noted for its flexibility and resistance to chipping.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The sulfooxy group enhances the compound’s solubility and reactivity, making it suitable for diverse applications .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional and Reactivity Differences
Hydrophilicity and Solubility: The sulfooxy group in the target compound confers high water solubility compared to non-ionic analogues like butyl methacrylate (LogP = 2.12) . This property is critical for applications requiring aqueous-phase reactivity, such as ion-exchange resins . In contrast, 2-(dimethylamino)ethyl ester () exhibits basicity due to its tertiary amine group, making it suitable for pH-sensitive formulations like surfactants or drug delivery systems .
Thermal and Chemical Stability: Sulfated esters (e.g., the target compound) demonstrate higher thermal stability than hydroxyethyl ether derivatives (), which may degrade under prolonged heat due to ether bond cleavage . Fluorinated analogues (e.g., 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester, CAS: 67584-55-8) exhibit exceptional chemical inertness but are environmentally persistent, raising regulatory concerns .
Polymerization Behavior :
- The sulfooxy group enables anionic polymerization , producing polymers with sulfonate side chains for ion-conductive membranes .
- Methyl methacrylate (CAS: 80-62-6) undergoes free-radical polymerization to form rigid, transparent plastics (PMMA) but lacks ionic functionality .
Research Findings and Industrial Relevance
- Analytical Chemistry : The target compound’s ammonium salt is separated via HPLC with a retention time of 3.2 minutes under isocratic conditions (acetonitrile/water, pH 2.5), demonstrating its utility in quality control .
- Environmental Impact : Fluorinated methacrylates (e.g., CAS: 68555-90-8) are flagged under EPA regulations () due to bioaccumulation risks, whereas sulfated derivatives are more biodegradable .
- Biological Activity : Unlike antimicrobial lactams or oxaline derivatives isolated from Penicillium chrysogenum (), the target compound lacks reported bioactivity, emphasizing its industrial over biomedical use .
Biological Activity
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester, commonly referred to as a sulfoxyethyl methacrylate, is a chemical compound with significant industrial and biological relevance. This article examines its biological activity, focusing on its metabolism, toxicity, and potential health effects based on diverse research findings.
- Chemical Formula : C₅H₁₀O₄S
- CAS Number : 1190091-71-4
- Molecular Weight : 178.20 g/mol
Metabolism and Toxicokinetics
Research indicates that compounds similar to 2-propenoic acid, particularly methacrylate esters, undergo rapid metabolism in vivo. The primary metabolic pathway involves hydrolysis by carboxylesterases, resulting in the formation of methacrylic acid and corresponding alcohols. Studies have shown that these compounds are absorbed quickly through the skin and metabolized predominantly in the liver.
Absorption Rates
- In vitro absorption through rat epidermis : 234 µg/cm²-h
- In vitro absorption through human epidermis : 7.72 µg/cm²-h
The half-life of the parent compound is approximately 23.8 minutes, indicating a rapid clearance from biological systems .
Acute Toxicity
Acute toxicity studies using Sprague Dawley rats have shown that the median lethal dose (LD50) for this compound is greater than 2000 mg/kg body weight. Observations included:
- No significant treatment-related effects on body weight or mortality.
- Some transient clinical signs such as reduced activity and coordination were noted at higher doses .
Skin Irritation and Sensitization
In vitro studies have evaluated skin absorption and irritation potential. The results suggest low skin irritation potential with minimal systemic toxicity reported .
Case Study: Occupational Exposure
A study examining occupational exposure to methacrylate compounds found associations between high exposure levels and respiratory issues. Workers exposed to vapors exhibited increased incidences of asthma-like symptoms and reduced lung function parameters .
Health Implications
Research has indicated that metabolites of methacrylate esters can influence immune responses. For instance, certain metabolites may act as immunomodulators, potentially affecting conditions such as asthma and allergic responses .
Biological Activity Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
